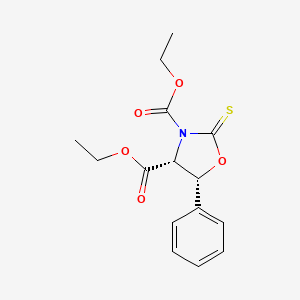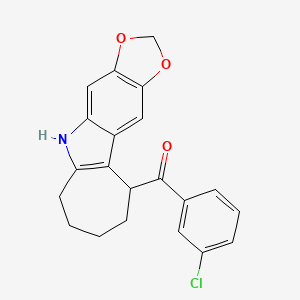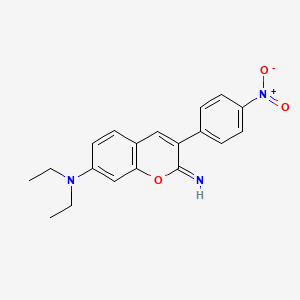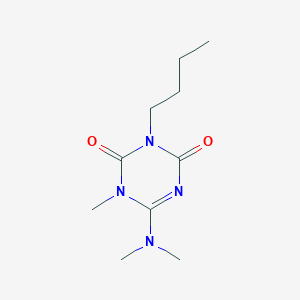
2-Amino-6-chloro-1,3-benzothiazol-4-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-thiocyanato-benzothiazol-2-ylamine is a derivative of benzothiazole, an aromatic heterocyclic compound containing both nitrogen and sulfur atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-thiocyanato-benzothiazol-2-ylamine typically involves the reaction of 2-aminobenzothiazole with chlorinating agents and thiocyanate sources. One common method is the reaction of 2-aminobenzothiazole with thionyl chloride to introduce the chlorine atom, followed by the reaction with potassium thiocyanate to introduce the thiocyanate group .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot synthesis methods to enhance efficiency and reduce costs. These methods involve the use of commercially available reagents and green chemistry principles to minimize the formation of side products and avoid toxic solvents .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-4-thiocyanato-benzothiazol-2-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and thiocyanate groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of 6-chloro-4-aminobenzothiazole derivatives .
Aplicaciones Científicas De Investigación
6-chloro-4-thiocyanato-benzothiazol-2-ylamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anti-cancer agents.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is employed in the development of advanced materials such as fluorescent dyes and electroluminescent devices.
Agriculture: The compound is used in the synthesis of agrochemicals, including pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 6-chloro-4-thiocyanato-benzothiazol-2-ylamine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The thiocyanate group can interact with metal ions in biological systems, affecting enzyme activity and protein function .
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-ylamine
- 4-chloro-6-fluoro-1,3-benzothiazol-2-amine
- 6-bromo-4-fluoro-1,3-benzothiazol-2-amine
Uniqueness
6-chloro-4-thiocyanato-benzothiazol-2-ylamine is unique due to the presence of both chlorine and thiocyanate groups, which confer distinct chemical reactivity and biological activity. The thiocyanate group, in particular, allows for unique interactions with biological molecules and metal ions, making it valuable in various research applications .
Propiedades
Número CAS |
37525-32-9 |
|---|---|
Fórmula molecular |
C8H4ClN3S2 |
Peso molecular |
241.7 g/mol |
Nombre IUPAC |
(2-amino-6-chloro-1,3-benzothiazol-4-yl) thiocyanate |
InChI |
InChI=1S/C8H4ClN3S2/c9-4-1-5(13-3-10)7-6(2-4)14-8(11)12-7/h1-2H,(H2,11,12) |
Clave InChI |
VCWIGPSNHDYZHG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1SC(=N2)N)SC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)

![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)

![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)
![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)

![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)



